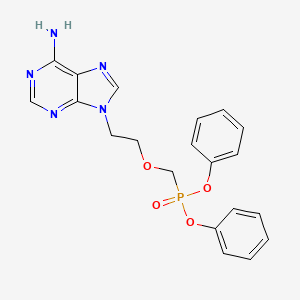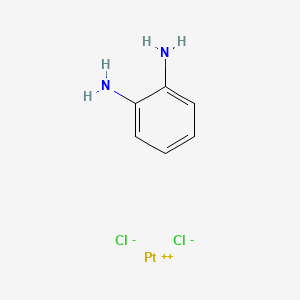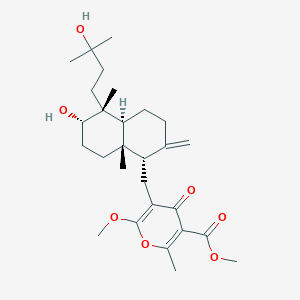
4-Maleimidohippuric acid
概要
説明
4-Maleimidohippuric acid is a chemical compound with the molecular formula C13H10N2O5. . The compound is characterized by the presence of a maleimide group, which is known for its reactivity and ability to form stable conjugates with thiol groups.
準備方法
The synthesis of 4-Maleimidohippuric acid involves several steps. One common method includes the coupling of n-maleoyl-beta-alanine to tert-butyl n-[2-(n-9-fluorenylmethoxycarbonyl)aminoethyl] glycinate hydrochloride (AEG), an orthogonally protected amino acid backbone . This method ensures the formation of the maleimide functionality, which is crucial for the compound’s reactivity.
化学反応の分析
4-Maleimidohippuric acid undergoes several types of chemical reactions, primarily due to the presence of the maleimide group. The most notable reaction is the Michael addition reaction, where the maleimide group reacts with thiol groups to form stable thioether bonds . This reaction is commonly used in peptide conjugation and structural modifications.
Other reactions include:
Oxidation: The maleimide group can undergo oxidation under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the maleimide group, although these are less common.
Substitution: The maleimide group can participate in substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include thiols, oxidizing agents, and nucleophiles. The major products formed from these reactions are typically thioether-linked conjugates, which are stable and have various applications in research and industry .
科学的研究の応用
4-Maleimidohippuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a tool for peptide conjugation and modification, enabling the creation of cyclic peptides from linear sequences.
Biology: The compound is used to study cellular interactions, particularly in surfaces functionalized with integrin binding sequences.
Industry: The compound is used in the development of bioactive materials and as a reactive dye in various industrial processes.
作用機序
The mechanism of action of 4-Maleimidohippuric acid primarily involves the maleimide group. This group reacts with thiol groups in proteins and peptides, forming stable thioether bonds. This reaction is crucial for the compound’s ability to modify peptides and proteins, enabling various applications in research and industry .
The molecular targets of this compound include cysteine residues in proteins, which contain thiol groups. The pathways involved in its action are primarily related to the formation of stable thioether bonds, which can alter the structure and function of the target proteins.
類似化合物との比較
4-Maleimidohippuric acid can be compared with other maleimide derivatives, such as 3,4-disubstituted maleimides. These compounds also exhibit significant biological activity and are used in various applications, including as inhibitors of enzymes like protein kinases .
Similar compounds include:
3,4-Disubstituted maleimides: Known for their biological activity and use as pharmaceutical agents.
Maleimide amino acids: Used for peptide conjugation and structural modifications.
The uniqueness of this compound lies in its specific structure, which allows for targeted applications in peptide conjugation and modification, making it a valuable tool in both research and industrial settings.
特性
IUPAC Name |
2-[[4-(2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-10-5-6-11(17)15(10)9-3-1-8(2-4-9)13(20)14-7-12(18)19/h1-6H,7H2,(H,14,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSFQMUDGMDKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232437 | |
| Record name | 4-Maleimidohippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83560-87-6 | |
| Record name | 4-Maleimidohippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083560876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Maleimidohippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)



![N-methyl-3-phenyl-N-[2-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide](/img/structure/B1205181.png)




![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)


![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)

